7-(2,3-Dihydroxy-3-methyl-butoxy)-6,8-dimethoxy-chromen-2-one
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Overview
Description
2',3'-Dihydroxypuberulin is a natural inhibitor for FcεRI expression on mast cell from Verbasucum thapsus L.
Scientific Research Applications
1. Isolation and Characterization
7-(2,3-Dihydroxy-3-methyl-butoxy)-6,8-dimethoxy-chromen-2-one has been isolated from natural sources such as Hymenocallis littoralis Salisb. (Amaryllidaceae), a plant growing in Vietnam. This compound was identified alongside other chromones and flavan derivatives through spectroscopic and physicochemical analyses (D. T. Anh, T. Duong, V. D. Hoang, 2014).
2. Structural Analysis
Research has focused on detailed structural analysis of related chromone compounds. For example, the structure of a flavone closely related to this compound has been elucidated, demonstrating the importance of understanding the molecular structure for further applications in scientific research (W. Watson, R. Kashyap, F. Gao, T. Mabry, 1991).
3. Synthesis and Biological Activity
Synthetic approaches to create derivatives of similar chromone compounds have been explored. These derivatives have been tested for their antioxidant and antihyperglycemic activities, indicating potential therapeutic applications (R. Kenchappa, Y. Bodke, A. Chandrashekar, M. A. Sindhe, S. K. Peethambar, 2017). Additionally, derivatives of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, a compound structurally related to this compound, have shown cytotoxic and bactericidal activities, further supporting the potential biomedical significance of these compounds (K. Khan, Z. Saify, S. Begum, F. Noor, Muhammad Zarrar Khan, S. Hayat, M. Choudhary, S. Perveen, Atta-ur-rahman, Zia-ullah, 2003).
Properties
Molecular Formula |
C16H20O7 |
---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
7-(2,3-Dihydroxy-3-methylbutoxy)-6,8-dimethoxy-2H-chromen-2-one |
InChI |
InChI=1S/C16H20O7/c1-16(2,19)11(17)8-22-14-10(20-3)7-9-5-6-12(18)23-13(9)15(14)21-4/h5-7,11,17,19H,8H2,1-4H3 |
InChI Key |
UZRFRVJHGXPUNK-UHFFFAOYSA-N |
SMILES |
O=C1C=CC2=C(O1)C(OC)=C(OCC(O)C(C)(O)C)C(OC)=C2 |
Canonical SMILES |
CC(C)(C(COC1=C(C=C2C=CC(=O)OC2=C1OC)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2',3'-Dihydroxypuberulin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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